molecular formula C17H14N4O2S2 B2495874 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1209385-85-2

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2495874
CAS RN: 1209385-85-2
M. Wt: 370.45
InChI Key: BOCJIRQGCIRNBC-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of this process. On a cellular level, this can lead to a decrease in the signs and symptoms of inflammation, such as redness, swelling, and pain.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-21-9-11(15(20-21)23-2)14(22)19-16-10(7-8-24-16)17-18-12-5-3-4-6-13(12)25-17/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCJIRQGCIRNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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